tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1799434-48-2
VCID: VC0152917
InChI: InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(15)13-7-8-5-6-12-9(14-8)19(4,16)17/h5-6H,7H2,1-4H3,(H,13,15)
SMILES: CC(C)(C)OC(=O)NCC1=NC(=NC=C1)S(=O)(=O)C
Molecular Formula: C11H17N3O4S
Molecular Weight: 287.334

tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate

CAS No.: 1799434-48-2

Cat. No.: VC0152917

Molecular Formula: C11H17N3O4S

Molecular Weight: 287.334

* For research use only. Not for human or veterinary use.

tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate - 1799434-48-2

Specification

CAS No. 1799434-48-2
Molecular Formula C11H17N3O4S
Molecular Weight 287.334
IUPAC Name tert-butyl N-[(2-methylsulfonylpyrimidin-4-yl)methyl]carbamate
Standard InChI InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(15)13-7-8-5-6-12-9(14-8)19(4,16)17/h5-6H,7H2,1-4H3,(H,13,15)
Standard InChI Key OETOMMSENCSSKP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=NC(=NC=C1)S(=O)(=O)C

Introduction

Chemical Identity and Structure

tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate is a synthetic organic compound featuring a pyrimidine core with several functional group modifications. It belongs to the family of carbamates and contains both sulfone and tert-butyloxycarbonyl (Boc) protective groups, which contribute to its utility in chemical synthesis and protein degradation research .

Basic Identifiers

The compound is uniquely identified through several standardized chemical identifiers, which are essential for its accurate recognition in chemical databases and literature.

Identifier TypeValue
CAS Number1799434-48-2
PubChem CID73554773
Molecular FormulaC₁₁H₁₇N₃O₄S
Molecular Weight287.34 g/mol
InChIKeyOETOMMSENCSSKP-UHFFFAOYSA-N

This compound features a precise chemical structure that contributes to its functionality and reactivity patterns. The central pyrimidine ring serves as a scaffold to which both the methylsulfonyl group and the tert-butyloxycarbonyl-protected aminomethyl group are attached . The methylsulfonyl group at the 2-position of the pyrimidine ring enhances electrophilicity, while the Boc-protected aminomethyl group at the 4-position provides a protected nucleophilic site for further functionalization.

Structural Representations

For clarity of understanding, the compound can be represented through various notations common in chemical literature:

RepresentationValue
IUPAC Nametert-butyl N-[(2-methylsulfonylpyrimidin-4-yl)methyl]carbamate
SMILESCC(C)(C)OC(=O)NCC1=NC(=NC=C1)S(=O)(=O)C
InChIInChI=1S/C11H17N3O4S/c1-11(2,3)18-10(15)13-7-8-5-6-12-9(14-8)19(4,16)17/h5-6H,7H2,1-4H3,(H,13,15)

The structural configuration of this compound plays a critical role in its chemical behavior and reactivity, particularly in contexts involving nucleophilic substitution reactions that target the methylsulfonyl group .

Physical and Chemical Properties

tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate exhibits distinct physical and chemical properties that influence its handling, storage, and application in research settings.

Physical Properties

The physical state and properties of this compound are important considerations for laboratory handling and experimental design.

PropertyValue
Physical StateSolid at room temperature
Storage ConditionsRoom temperature
PurityAvailable at ≥97%
StabilityStable under normal laboratory conditions

The compound's physical properties make it suitable for standard laboratory handling procedures, though appropriate precautions should be observed as with all research chemicals .

Chemical Reactivity

The chemical reactivity of tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate is largely determined by its functional groups. The compound features several reactive sites that contribute to its versatility in chemical synthesis:

  • The methylsulfonyl group at the 2-position of the pyrimidine ring serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions.

  • The Boc-protected amino group can be deprotected under acidic conditions to reveal a primary amine, which can participate in various coupling reactions.

  • The pyrimidine ring itself can participate in various aromatic transformations and coupling reactions typical of heterocyclic chemistry.

These reactive features make the compound particularly useful in sequential synthetic strategies where controlled and selective transformations are required .

Applications in Chemical Research

Role in Protein Degrader Development

tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate is categorized as a Protein Degrader Building Block, highlighting its significance in the emerging field of targeted protein degradation . This classification suggests its utility in the synthesis of compounds designed to induce selective protein degradation, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues.

Commercial AspectDetails
Typical Package Size100 mg
Purity Specification≥97%
Lead TimeApproximately 5 days
RestrictionsProfessional laboratory use only

These commercial parameters reflect the compound's position as a specialized research reagent rather than a bulk chemical .

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